4-(3-Methoxyphenyl)-6-pyrazol-1-ylpyrimidine
Overview
Description
4-(3-Methoxyphenyl)-6-pyrazol-1-ylpyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a methoxyphenyl group and a pyrazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methoxyphenyl)-6-pyrazol-1-ylpyrimidine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methoxybenzaldehyde with hydrazine hydrate to form 3-methoxyphenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form the pyrazole ring. The final step involves the cyclization of the pyrazole derivative with a suitable pyrimidine precursor under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methoxyphenyl)-6-pyrazol-1-ylpyrimidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Nucleophiles such as sodium hydride (NaH) or lithium diisopropylamide (LDA) can be used for substitution reactions.
Major Products
Oxidation: 4-(3-Hydroxyphenyl)-6-pyrazol-1-ylpyrimidine.
Reduction: this compound with a reduced pyrimidine ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3-Methoxyphenyl)-6-pyrazol-1-ylpyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(3-Methoxyphenyl)-6-pyrazol-1-ylpyrimidine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors by binding to their active sites. The methoxyphenyl and pyrazolyl groups contribute to its binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-(3-Methoxyphenyl)piperazin-1-ium: Similar in structure but contains a piperazine ring instead of a pyrazole ring.
4-(3-Methoxyphenyl)benzimidazole: Contains a benzimidazole ring instead of a pyrimidine ring.
Uniqueness
4-(3-Methoxyphenyl)-6-pyrazol-1-ylpyrimidine is unique due to the combination of its methoxyphenyl and pyrazolyl groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4-(3-methoxyphenyl)-6-pyrazol-1-ylpyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O/c1-19-12-5-2-4-11(8-12)13-9-14(16-10-15-13)18-7-3-6-17-18/h2-10H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPNMNLWWKGMYCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NC=N2)N3C=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.